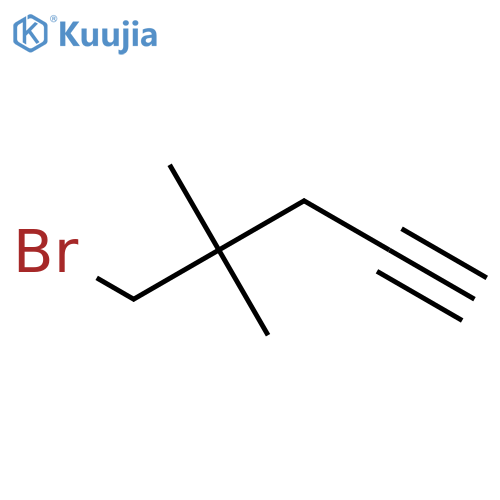Cas no 1378680-67-1 (5-Bromo-4,4-dimethylpent-1-yne)

5-Bromo-4,4-dimethylpent-1-yne 化学的及び物理的性質
名前と識別子
-
- 5-bromo-4,4-dimethylpent-1-yne
- 5-Bromo-4,4-dimethylpent-1-yne
-
- MDL: MFCD20633862
- インチ: 1S/C7H11Br/c1-4-5-7(2,3)6-8/h1H,5-6H2,2-3H3
- InChIKey: XNXIEFGGXNNXRJ-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)CC#C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 105
- トポロジー分子極性表面積: 0
- XLogP3: 2.8
5-Bromo-4,4-dimethylpent-1-yne Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2124001-0.05g |
5-bromo-4,4-dimethylpent-1-yne |
1378680-67-1 | 95% | 0.05g |
$252.0 | 2023-09-16 | |
| Enamine | EN300-2124001-1.0g |
5-bromo-4,4-dimethylpent-1-yne |
1378680-67-1 | 95% | 1.0g |
$1086.0 | 2023-07-10 | |
| Life Chemicals | F2147-6078-0.25g |
5-bromo-4,4-dimethylpent-1-yne |
1378680-67-1 | 95%+ | 0.25g |
$694.0 | 2023-09-06 | |
| TRC | B263861-100mg |
5-bromo-4,4-dimethylpent-1-yne |
1378680-67-1 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Enamine | EN300-2124001-0.25g |
5-bromo-4,4-dimethylpent-1-yne |
1378680-67-1 | 95% | 0.25g |
$538.0 | 2023-09-16 | |
| Life Chemicals | F2147-6078-1g |
5-bromo-4,4-dimethylpent-1-yne |
1378680-67-1 | 95%+ | 1g |
$770.0 | 2023-09-06 | |
| Enamine | EN300-2124001-5g |
5-bromo-4,4-dimethylpent-1-yne |
1378680-67-1 | 95% | 5g |
$3147.0 | 2023-09-16 | |
| Aaron | AR018KN6-500mg |
5-bromo-4,4-dimethylpent-1-yne |
1378680-67-1 | 95% | 500mg |
$1190.00 | 2025-02-14 | |
| Aaron | AR018KN6-2.5g |
5-bromo-4,4-dimethylpent-1-yne |
1378680-67-1 | 95% | 2.5g |
$2950.00 | 2025-02-14 | |
| Aaron | AR018KN6-250mg |
5-bromo-4,4-dimethylpent-1-yne |
1378680-67-1 | 95% | 250mg |
$765.00 | 2025-02-14 |
5-Bromo-4,4-dimethylpent-1-yne 関連文献
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
5-Bromo-4,4-dimethylpent-1-yneに関する追加情報
Chemical Profile of 5-Bromo-4,4-dimethylpent-1-yne (CAS No. 1378680-67-1)
5-Bromo-4,4-dimethylpent-1-yne, identified by its Chemical Abstracts Service (CAS) number 1378680-67-1, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This alkyne derivative features a unique structural motif characterized by a bromine substituent at the fifth carbon position and two methyl groups at the fourth carbon, contributing to its distinct reactivity and potential applications.
The compound belongs to the class of alkynes, which are hydrocarbons containing a carbon-carbon triple bond. The presence of the triple bond in 5-Bromo-4,4-dimethylpent-1-yne makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, enabling the introduction of diverse substituents and the development of novel heterocyclic compounds.
In recent years, there has been growing interest in utilizing alkynes as building blocks for drug discovery and medicinal chemistry. The triple bond's ability to undergo cycloaddition reactions, such as the Sonogashira coupling, allows for the efficient formation of carbon-carbon bonds under mild conditions. This characteristic has made 5-Bromo-4,4-dimethylpent-1-yne a valuable reagent in the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents.
One of the most compelling aspects of 5-Bromo-4,4-dimethylpent-1-yne is its potential application in the development of photoreactive compounds. Alkynes have been extensively studied for their ability to participate in photoredox catalysis, which has opened up new avenues for creating photochemically active materials. The bromine substituent enhances the compound's reactivity under irradiation, facilitating the generation of reactive intermediates that can be further functionalized to produce light-responsive drugs or materials with controlled release properties.
Recent advancements in computational chemistry have also highlighted the significance of 5-Bromo-4,4-dimethylpent-1-yne in designing molecular probes for biological imaging. The compound's ability to undergo selective functionalization allows researchers to attach fluorophores or other imaging tags without compromising its structural integrity. This has led to the development of novel contrast agents for magnetic resonance imaging (MRI) and fluorescence microscopy, which are essential tools in diagnostic medicine.
The pharmaceutical industry has been particularly interested in exploring 5-Bromo-4,4-dimethylpent-1-yne as a precursor for small-molecule drugs targeting neurological disorders. Alkynes have been shown to enhance drug delivery across the blood-brain barrier due to their lipophilic nature and ability to form stable complexes with carrier systems. By incorporating 5-Bromo-4,4-dimethylpent-1-yne into drug candidates, researchers aim to improve bioavailability and therapeutic efficacy.
In conclusion, 5-Bromo-4,4-dimethylpent-1-yne (CAS No. 1378680-67-1) represents a promising compound with diverse applications in synthetic chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for further exploration in drug discovery, material science, and bioimaging. As synthetic methodologies continue to evolve, the potential uses of this compound are likely to expand even further, driving innovation across multiple scientific disciplines.
1378680-67-1 (5-Bromo-4,4-dimethylpent-1-yne) Related Products
- 1250532-16-1(2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde)
- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)
- 1097190-97-0(3-[(3,5-dichlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid)
- 1351609-88-5(2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid)
- 2228604-47-3(1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine)
- 1261944-35-7(4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde)
- 2229467-65-4(tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate)
- 2227772-43-0((2S)-2-(2-methoxy-6-methylphenyl)oxirane)
- 16165-68-7(Diethyl 1-decylphosphonate)
- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)




